molecular formula C23H22N2O4S B14958895 N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-methoxybenzamide

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-methoxybenzamide

Cat. No.: B14958895
M. Wt: 422.5 g/mol
InChI Key: PRZITKFCEAJPTO-UHFFFAOYSA-N
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Description

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-methoxybenzamide is a complex organic compound that features a quinoline moiety

Preparation Methods

The synthesis of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of the quinoline moiety, followed by sulfonylation and subsequent coupling with 4-methoxybenzamide. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a precursor for synthesizing more complex molecules.

    Biology: It has shown promise in biological assays, particularly in inhibiting specific enzymes.

    Medicine: Research indicates potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism by which N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-methoxybenzamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The quinoline moiety plays a crucial role in binding to these targets, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Compared to other quinoline derivatives, N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-methoxybenzamide is unique due to its sulfonyl and methoxybenzamide groups, which enhance its biological activity and chemical stability. Similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-4-methoxybenzamide

InChI

InChI=1S/C23H22N2O4S/c1-29-20-12-8-18(9-13-20)23(26)24-19-10-14-21(15-11-19)30(27,28)25-16-4-6-17-5-2-3-7-22(17)25/h2-3,5,7-15H,4,6,16H2,1H3,(H,24,26)

InChI Key

PRZITKFCEAJPTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43

Origin of Product

United States

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